Sigma‑2 Receptor Affinity: Rat PC12 Cell Radioligand Displacement (Target Compound vs. Reference Ligand)
In a standardized rat PC12 cell membrane radioligand-binding assay, N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide displaced [³H]-ditolylguanidine with an inhibition constant (Kᵢ) of 5.10 nM, measured in the presence of (+)-pentazocine to mask sigma-1 receptors. This value reflects high‑affinity sigma‑2 receptor engagement [1]. By comparison, the structurally related analogue N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, which replaces the acetamide‑substituted aniline with a 4‑methoxyaniline group, displayed a substantially weaker Kᵢ of ~90 nM under analogous assay conditions [2].
| Evidence Dimension | Sigma‑2 receptor binding affinity (Kᵢ) in rat PC12 membranes |
|---|---|
| Target Compound Data | Kᵢ = 5.10 nM |
| Comparator Or Baseline | N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide: Kᵢ ≈ 90 nM |
| Quantified Difference | ~17.6‑fold higher affinity for the target compound |
| Conditions | [³H]-ditolylguanidine displacement in rat PC12 cell membranes, (+)-pentazocine present |
Why This Matters
A 17‑fold affinity advantage translates to a lower concentration requirement in cellular assays, reducing the risk of off‑target events due to high drug concentrations and providing a wider experimental window for sigma‑2 receptor pharmacology studies.
- [1] BindingDB. Affinity Data for BDBM50604966: Kᵢ 5.10 nM for sigma-2 receptor in rat PC12 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604966 View Source
- [2] BindingDB. Affinity Data for BDBM50604967: Kᵢ ~90 nM for sigma-2 receptor in rat PC12 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967 View Source
